![molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7](/img/structure/B174586.png)

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Overview

Description

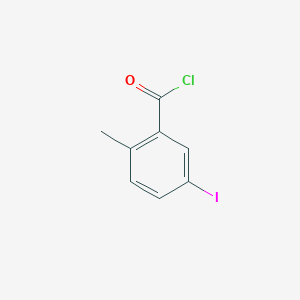

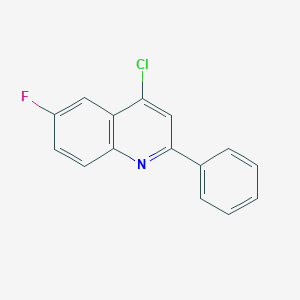

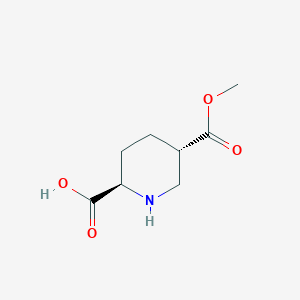

“1-Methyl-1-azaspiro[4.5]decane-2,8-dione” is a chemical compound with the molecular formula C10H15NO2 . It is related to a class of compounds known as hydantoins or imidazolidine-2,4-diones .

Synthesis Analysis

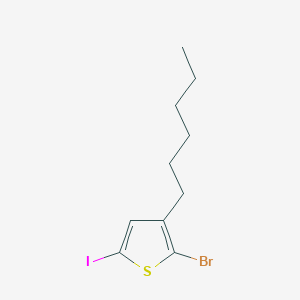

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as PubChem . The molecular weight of this compound is 181.23 g/mol.Chemical Reactions Analysis

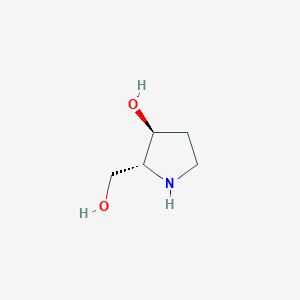

This compound is related to a series of spirooxazolidine-2,4-dione derivatives . These compounds have been evaluated as cholinergic agents in in vitro binding assays and in in vivo pharmacological tests .Scientific Research Applications

Effects of Decitabine on Gene Expression

Decitabine, a deoxycytidine analog, is typically used for activating methylated and silenced genes through promoter demethylation. It regulates gene expression in multiple ways, some of which are independent of DNA demethylation. The effect of Decitabine on gene expression is highly context-dependent, varying with environmental settings and the silencing mechanism(s) involved. This highlights the complex regulatory mechanisms of gene expression and the potential of such compounds in therapeutic applications (R. S. Seelan et al., 2018).

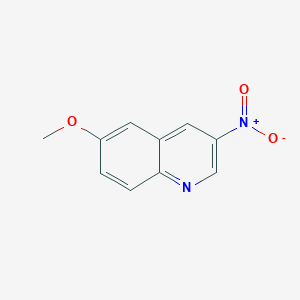

Biological and Preclinical Importance of N-sulfonylamino Azinones

N-sulfonylamino azinones have been extensively investigated for their biological activities, demonstrating diverse pharmacological properties including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This review suggests the significance of such compounds in medicinal chemistry, offering a foundation for developing new therapeutic agents (G. Elgemeie et al., 2019).

Mesotrione Herbicide: Safety and Environmental Effects

Mesotrione is an herbicide used in maize cultures, exhibiting a favorable toxicological and environmental profile. Its degradation by soil microorganisms is fast, ensuring minimal risk to groundwater contamination. This review underscores the potential of such compounds for sustainable agricultural practices while respecting environmental standards and food safety (L. Carles et al., 2017).

1-Methylcyclopropene: A Review on Ethylene Inhibition

1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops. Its application demonstrates the role of ethylene in plant growth and development, offering insights into the regulation of ripening processes and the maintenance of postharvest product quality (S. Blankenship & J. Dole, 2003).

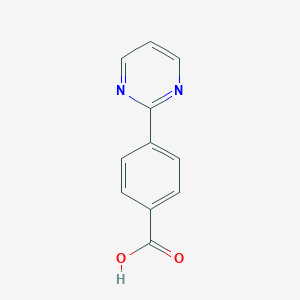

Pharmaceutical Significance of Azepane Based Motifs

Azepane-based compounds exhibit a variety of pharmacological properties, with over 20 azepane-based drugs approved by the FDA for treating various diseases. This review discusses the recent developments in azepane-based compounds across therapeutic applications, highlighting the structural diversity and the potential for discovering new therapeutic agents (Gao-Feng Zha et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1-azaspiro[4Similar compounds, such as hydantoins, have a wide range of therapeutic applications . They are known to interact with various targets, including the central nervous system (CNS), to ameliorate epilepsy symptoms .

Mode of Action

The specific mode of action of 1-Methyl-1-azaspiro[4Related compounds, such as dantrolene, inhibit abnormal ca 2+ release at the sarcoplasmic reticulum and physiological ca 2+ release from skeletal muscles .

Biochemical Pathways

The exact biochemical pathways affected by 1-Methyl-1-azaspiro[4Related compounds, such as birt377, demonstrate potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (lfa-1) .

Result of Action

The molecular and cellular effects of 1-Methyl-1-azaspiro[4Related compounds, such as dantrolene, have been used in the clinical treatment of malignant hyperthermia .

Future Directions

The compound “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” and its derivatives have shown potential in various therapeutic applications . Further structural optimization could lead to the development of potent inhibitors for various diseases . Therefore, this compound could be employed as a lead compound for further structural optimization .

Properties

IUPAC Name |

1-methyl-1-azaspiro[4.5]decane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGAZTKFNISBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC12CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570304 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142283-66-7 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)